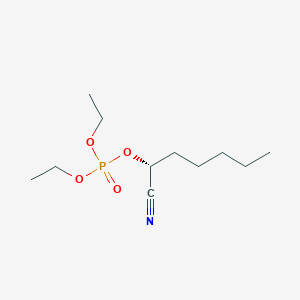
(1R)-1-Cyanohexyl diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-Cyanohexyl diethyl phosphate is an organophosphorus compound characterized by the presence of a cyano group and a diethyl phosphate moiety attached to a hexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Cyanohexyl diethyl phosphate typically involves the reaction of a hexyl halide with diethyl phosphite under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the halide is replaced by the diethyl phosphate group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-Cyanohexyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The diethyl phosphate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonate derivatives.
Reduction: Aminohexyl diethyl phosphate.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
(1R)-1-Cyanohexyl diethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1R)-1-Cyanohexyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The diethyl phosphate moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphate: A simpler analog without the cyano and hexyl groups.
Hexyl diethyl phosphate: Lacks the cyano group but has a similar hexyl chain.
Cyanoethyl diethyl phosphate: Contains a cyano group but with a shorter ethyl chain.
Uniqueness
(1R)-1-Cyanohexyl diethyl phosphate is unique due to the combination of its cyano group and hexyl chain, which confer distinct chemical and biological properties. The presence of the cyano group enhances its reactivity and potential for covalent modification of biomolecules, while the hexyl chain provides hydrophobic interactions that can influence its solubility and membrane permeability .
Propriétés
Numéro CAS |
820969-57-1 |
|---|---|
Formule moléculaire |
C11H22NO4P |
Poids moléculaire |
263.27 g/mol |
Nom IUPAC |
[(1R)-1-cyanohexyl] diethyl phosphate |
InChI |
InChI=1S/C11H22NO4P/c1-4-7-8-9-11(10-12)16-17(13,14-5-2)15-6-3/h11H,4-9H2,1-3H3/t11-/m1/s1 |
Clé InChI |
ZZVLGQKIAPYOFK-LLVKDONJSA-N |
SMILES isomérique |
CCCCC[C@H](C#N)OP(=O)(OCC)OCC |
SMILES canonique |
CCCCCC(C#N)OP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


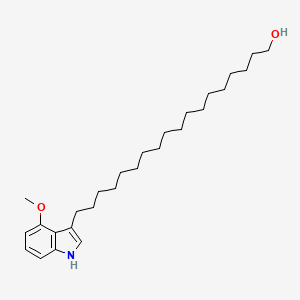
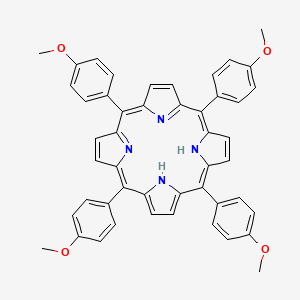
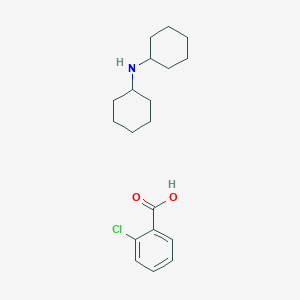
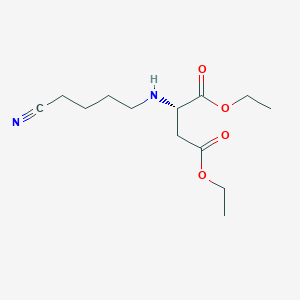
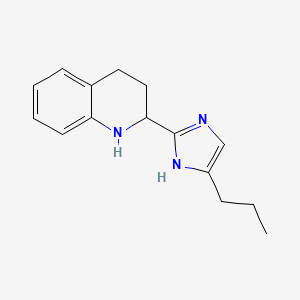

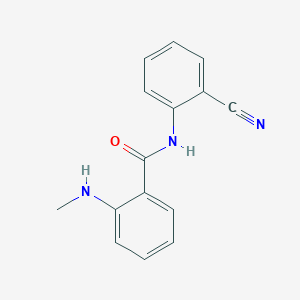
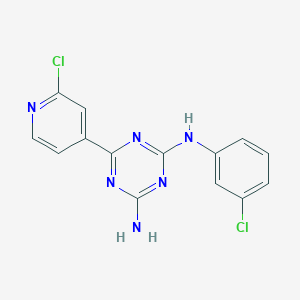
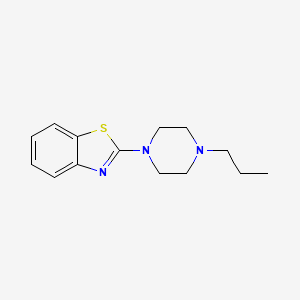
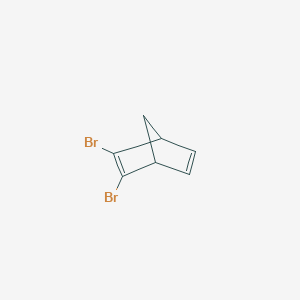
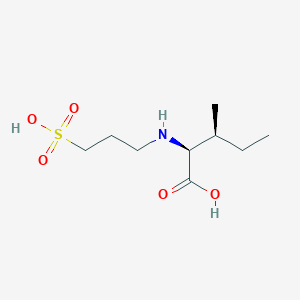
![4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B15158259.png)
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15158264.png)

